Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]-
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Overview
Description
Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where a sulfinyl group is attached to a methyl group, which is further substituted with a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Attachment to Benzene: The sulfinyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts can vary based on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield sulfide derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl groups into aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- involves its interaction with various molecular targets. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s ability to participate in electrophilic aromatic substitution reactions. Additionally, the compound’s steric properties, due to the bulky 2,2-dimethylpropyl group, can influence its binding interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Neopentylbenzene: Similar structure but lacks the sulfinyl group.
Benzene, (2,2-dimethylpropyl)-: Similar structure but lacks the sulfinyl group.
Sulfone Derivatives: Compounds with a sulfone group instead of a sulfinyl group.
Uniqueness
Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- is unique due to the presence of both the sulfinyl group and the bulky 2,2-dimethylpropyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, making it valuable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
62266-26-6 |
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Molecular Formula |
C12H18OS |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2,2-dimethylpropylsulfinylmethylbenzene |
InChI |
InChI=1S/C12H18OS/c1-12(2,3)10-14(13)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
YIAGVBLWVJQMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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